molecular formula C20H25ClN4O5 B12642276 (2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B12642276
M. Wt: 436.9 g/mol
InChI Key: CMYIGCPQWXTYBR-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a morpholine ring, and a chloro-substituted phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperazine structure. The process often includes:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under controlled conditions.

    Introduction of the Morpholine Ring: This step involves the reaction of the piperazine intermediate with morpholine, often using a coupling reagent to facilitate the reaction.

    Chlorination of the Phenyl Group: The phenyl group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Final Coupling: The chlorinated phenyl group is then coupled with the piperazine-morpholine intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate: shares similarities with other piperazine derivatives and morpholine-containing compounds.

    Examples: this compound, this compound.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25ClN4O5

Molecular Weight

436.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H25ClN4O5/c21-16-13-15(1-2-17(16)23-9-11-29-12-10-23)14-22-5-7-24(8-6-22)20(28)30-25-18(26)3-4-19(25)27/h1-2,13H,3-12,14H2

InChI Key

CMYIGCPQWXTYBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)N4CCOCC4)Cl

Origin of Product

United States

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